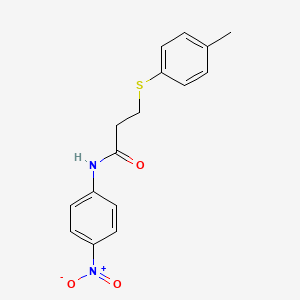

![molecular formula C22H22FN5O4S3 B2810562 N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 392298-78-1](/img/structure/B2810562.png)

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C22H22FN5O4S3 and its molecular weight is 535.63. The purity is usually 95%.

BenchChem offers high-quality N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development Potential

The compound of interest, due to its complex structure, has not been directly mentioned in the available literature. However, research on structurally similar compounds offers insights into the potential applications in scientific research, focusing on synthetic methodologies and pharmacological activities, excluding drug use, dosage, and side effects as per the specified requirements.

Heterocyclic Compound Synthesis for Alzheimer’s Disease : A study by Rehman et al. (2018) elaborated on synthesizing new heterocyclic derivatives with potential as drug candidates for Alzheimer’s disease. This research demonstrates the compound’s relevance in developing treatments for neurodegenerative conditions through the synthesis of N-substituted derivatives, indicating the broader potential of such compounds in medicinal chemistry (Rehman et al., 2018).

Antibacterial Activities : Wu Qi (2014) reported on the synthesis and antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives. This indicates the potential of thiadiazole and piperazine compounds in developing new antibacterial agents, showcasing the utility of such compounds in addressing microbial resistance (Wu Qi, 2014).

Anticancer Properties : Yushyn et al. (2022) explored the synthesis of a hybrid molecule combining pyrazoline, thiadiazole, and dichloroacetic acid moieties, showing significant anticancer activity. The pharmacophore hybridization approach used here suggests a pathway for designing drug-like small molecules with potential therapeutic applications in oncology (Yushyn et al., 2022).

Antimicrobial Agents Development : Patel et al. (2012) synthesized novel s-triazines with notable activity against a variety of bacterial and fungal strains. The incorporation of 1,3,4-oxadiazol and piperazine/piperidine moieties into antimicrobial agents underlines the potential of such compounds in creating effective treatments against infectious diseases (Patel et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is B-cell lymphoma 6 (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) . It suppresses the expression of genes involved in cell apoptosis, thereby maintaining the proliferative state of cancer cells .

Mode of Action

The compound operates based on the mechanism of induced proximity . It is a bifunctional molecule designed to activate the apoptosis pathway in cancer cells . One end of the molecule binds to BCL6, while the other end binds to a transcriptional activator, BRD4 . This forms a complex with BCL6 and BRD4, where the presence of BRD4 strongly activates the gene expression that was originally silenced by BCL6, including those involved in the apoptosis pathway .

Biochemical Pathways

The compound affects the apoptosis pathway . By forming a complex with BCL6 and BRD4, it reactivates the genes involved in apoptosis that were previously silenced by BCL6 . This leads to the activation of the apoptosis pathway, resulting in the death of cancer cells .

Pharmacokinetics

The compound’s efficacy in killing dlbcl cells, including those resistant to chemotherapy and with tp53 mutations, suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound effectively kills DLBCL cells expressing BCL6, including those resistant to chemotherapy and with TP53 mutations . In addition to promoting apoptosis, the compound also downregulates the expression of the well-known oncogene MYC .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. The compound’s ability to change a portion of BCL6’s transcription status, known as the gain of function mechanism, is favored, especially in the treatment of large tumors with poor vascularization where drug accumulation is difficult .

Eigenschaften

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O4S3/c23-17-6-2-3-7-18(17)24-19(29)14-33-22-27-26-21(34-22)25-20(30)15-8-10-16(11-9-15)35(31,32)28-12-4-1-5-13-28/h2-3,6-11H,1,4-5,12-14H2,(H,24,29)(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVETUESMUURQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810480.png)

![N-[3-Oxo-3-[3-oxo-2-[2-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2810482.png)

![4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline](/img/structure/B2810485.png)

![ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2810486.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2810489.png)

![4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol](/img/structure/B2810490.png)

![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2810493.png)

![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2810494.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2810496.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)